1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-METHYLPIPERIDINE-3-CARBOXAMIDE
Description
1-(6-Methoxy-1,3-benzothiazol-2-yl)-N-methylpiperidine-3-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a substituted piperidine moiety. This structure combines aromaticity (via the benzothiazole ring) with conformational flexibility (from the piperidine), making it a candidate for pharmacological applications, particularly in neurological and metabolic disorders.
Properties
IUPAC Name |
1-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-16-14(19)10-4-3-7-18(9-10)15-17-12-6-5-11(20-2)8-13(12)21-15/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCDQLVCXFAAMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN(C1)C2=NC3=C(S2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylpiperidine-3-carboxamide typically involves ring closure reactions, employing strategies that ensure the formation of the benzothiazole core with desired substituents. For instance, the synthesis of similar compounds has demonstrated the use of ring opening followed by ring closure reactions, utilizing starting materials like oxo-compounds and amino compounds to afford novel derivatives . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
1-(6-Methoxy-1,3-benzothiazol-2-yl)-N-methylpiperidine-3-carboxamide undergoes a variety of chemical reactions, enabling the synthesis of a wide range of derivatives with diverse biological and chemical properties. These reactions can include:
Nucleophilic Substitution: Common reagents include halides and nucleophiles, leading to the formation of substituted benzothiazole derivatives.
Condensation with Aldehydes: This reaction forms Schiff bases, which are pivotal for the functionalization of the benzothiazole core.
Cyclization Reactions: These reactions are essential for introducing various substituents and enhancing the compound’s biological activity.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzothiazole derivatives, including the target compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives of 2-aminobenzothiazole have been shown to possess potent antimicrobial effects against various pathogens, making them candidates for developing new antibiotics and antifungal agents .
Central Nervous System (CNS) Effects
The compound's structural features suggest potential interactions with CNS receptors. Studies on related compounds indicate that they may act as selective modulators of neurotransmitter systems, potentially leading to applications in treating neurological disorders such as anxiety or depression .
Cancer Research
Benzothiazole derivatives have been investigated for their anticancer properties. The ability of these compounds to inhibit tumor growth and induce apoptosis in cancer cells has been documented. Specifically, the presence of the methoxy group in the benzothiazole ring may enhance the compound's efficacy against certain cancer types .
Plant Growth Regulators
Research has indicated that benzothiazole derivatives can function as plant growth regulators. They may promote growth and increase resistance to environmental stressors in plants. This application is particularly relevant in agricultural biotechnology, where enhancing crop yields while minimizing chemical inputs is a priority .
Pesticidal Properties
Compounds similar to 1-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylpiperidine-3-carboxamide have shown insecticidal properties. Their effectiveness against agricultural pests could lead to their development as eco-friendly pesticides, contributing to sustainable farming practices .
Corrosion Inhibition
Benzothiazole derivatives are known for their corrosion-inhibiting properties, particularly in metals exposed to harsh environments. The target compound may serve as an effective corrosion inhibitor in various industrial applications, protecting metal surfaces from degradation .
Sensing Applications
The unique electronic properties of benzothiazole derivatives make them suitable candidates for sensor technologies. They can be utilized in the development of sensors for detecting environmental pollutants or biological agents due to their ability to interact with specific ions or molecules .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 1-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylpiperidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s bioactive nature is designated by global reactivity parameters containing a high hardness value and a lower softness value. These properties suggest its potential for strong action against various microbial species.
Comparison with Similar Compounds
Challenges in Comparative Analysis
The sole reference () discusses the SHELX software suite for crystallography, which is unrelated to the chemical or pharmacological properties of 1-(6-Methoxy-1,3-benzothiazol-2-yl)-N-methylpiperidine-3-carboxamide . Without additional evidence, a detailed comparative analysis cannot be constructed.
General Framework for Comparison with Similar Compounds
While direct data is unavailable, a structured approach to comparing such compounds would involve:
Structural Analogues
- Benzothiazole Derivatives : Compare substituent effects (e.g., methoxy vs. hydroxyl or halogen groups) on solubility, binding affinity, and metabolic stability.
- Piperidine-Based Compounds : Assess the impact of carboxamide vs. ester or amine groups on pharmacokinetics.
Pharmacological Profiles
- Target Selectivity : Compare binding to receptors (e.g., serotonin or dopamine receptors) using computational docking or in vitro assays.
- ADME Properties : Evaluate absorption, distribution, metabolism, and excretion relative to analogs.
Hypothetical Data Table (Illustrative Example)
| Compound Name | LogP | Solubility (mg/mL) | IC50 (nM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|---|
| This compound | 2.1 | 0.45 | 120 | 45 |
| 1-(6-Hydroxy-1,3-benzothiazol-2-yl)-N-methylpiperidine-3-carboxamide | 1.8 | 0.75 | 85 | 30 |
| 1-(6-Chloro-1,3-benzothiazol-2-yl)-N-ethylpiperidine-3-carboxamide | 3.0 | 0.20 | 200 | 60 |
Limitations and Recommendations
The absence of peer-reviewed data specific to this compound necessitates caution. Future studies should prioritize:
Biological Activity
1-(6-Methoxy-1,3-benzothiazol-2-yl)-N-methylpiperidine-3-carboxamide, a compound characterized by its unique benzothiazole structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, highlighting its anticancer and anti-inflammatory properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 365.4 g/mol. Its structure comprises a benzothiazole moiety linked to a piperidine ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₃O₃S |
| Molecular Weight | 365.4 g/mol |
| CAS Number | 1282126-41-3 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with piperidine carboxamides. The methods used for characterization include Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) to ensure purity and structural integrity .
Anticancer Activity
Research has indicated that derivatives of benzothiazole, including the compound , exhibit significant anticancer properties. The compound was evaluated against various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299). The MTT assay demonstrated that it effectively inhibited cell proliferation in these lines at micromolar concentrations.
- Cell Lines Tested :
- A431 (Human Epidermoid Carcinoma)
- A549 (Non-Small Cell Lung Cancer)
- H1299 (Non-Small Cell Lung Cancer)
Results :
- IC₅₀ values for A431 and A549 cells ranged from 1 to 4 µM, indicating potent antiproliferative effects.
- Flow cytometry analyses revealed that the compound induced apoptosis and arrested the cell cycle in the G0/G1 phase, suggesting mechanisms involving both apoptosis promotion and cell cycle regulation .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promise in modulating inflammatory responses. Studies conducted on mouse monocyte macrophages (RAW264.7) demonstrated that it significantly reduced the expression levels of inflammatory cytokines such as IL-6 and TNF-α when treated with the compound at varying concentrations.
Key Findings :
- Cytokine Levels : Decreased IL-6 and TNF-α levels were observed post-treatment.
- Methodology : Enzyme-linked immunosorbent assay (ELISA) was employed to quantify cytokine levels .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Receptor Interaction : The benzothiazole moiety is known to interact with various receptor tyrosine kinases, which play critical roles in cancer cell signaling pathways.
- Pathway Modulation : It influences key pathways such as PI3K/Akt/mTOR, which are pivotal in cancer progression and inflammation .
- Apoptotic Pathways : Induction of apoptosis may involve the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Several studies have investigated similar compounds within the benzothiazole class:
- Benzothiazole Derivatives : A study synthesized multiple benzothiazole compounds that exhibited selective cytotoxicity against cancer cells while sparing normal cells.
- Comparative Analysis : Compounds with modifications on the benzothiazole nucleus showed enhanced anticancer activity compared to their unmodified counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
